4-Chloro-1H-indol-7-amine 4-Chloro-1H-indol-7-amine
Brand Name: Vulcanchem
CAS No.: 292636-12-5
VCID: VC3800432
InChI: InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
SMILES: C1=CC(=C2C=CNC2=C1N)Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol

4-Chloro-1H-indol-7-amine

CAS No.: 292636-12-5

Cat. No.: VC3800432

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1H-indol-7-amine - 292636-12-5

Specification

CAS No. 292636-12-5
Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
IUPAC Name 4-chloro-1H-indol-7-amine
Standard InChI InChI=1S/C8H7ClN2/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H,10H2
Standard InChI Key FLJZKLZISUPONA-UHFFFAOYSA-N
SMILES C1=CC(=C2C=CNC2=C1N)Cl
Canonical SMILES C1=CC(=C2C=CNC2=C1N)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The indole core of 4-chloro-1H-indol-7-amine consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:

  • Chlorine at position 4, contributing electronegativity and steric effects.

  • Amino group (-NH2_2) at position 7, enabling hydrogen bonding and nucleophilic reactivity .

The SMILES notation C1=CC(=C2C=CNC2=C1N)Cl\text{C1=CC(=C2C=CNC2=C1N)Cl} and InChIKey FLJZKLZISUPONA-UHFFFAOYSA-N\text{FLJZKLZISUPONA-UHFFFAOYSA-N} provide precise structural descriptors. XLogP3-AA calculations indicate a lipophilicity value of 2 , suggesting moderate solubility in organic solvents.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight166.61 g/mol
Melting Point96–100°C
Boiling Point354°C
Density1.268 g/cm3^3
Hydrogen Bond Donors2

Synthetic Methodologies

Regioselective Halogenation and Cyclization

A common strategy for synthesizing halogenated indoles involves regioselective halogenation followed by cyclization. For example, 7-bromo-4-chloro-1H-indazol-3-amine—a structurally related compound—is synthesized via bromination of 2,6-dichlorobenzonitrile and subsequent heterocycle formation with hydrazine . While direct methods for 4-chloro-1H-indol-7-amine are less documented, analogous approaches using chloro-substituted precursors and ammonia sources are plausible .

Functionalization of Indole Scaffolds

Indole derivatives are often functionalized through electrophilic substitution. The amino group at position 7 facilitates further modifications, such as sulfonamide formation (e.g., N(4chloro1Hindol7yl)4methoxybenzenesulfonamideN-(4-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide) . These reactions typically occur under mild acidic or neutral conditions, preserving the integrity of the indole core .

Pharmaceutical and Industrial Applications

Drug Discovery and Development

4-Chloro-1H-indol-7-amine serves as a critical intermediate in synthesizing bioactive molecules. Notable applications include:

  • Anticancer Agents: Indole derivatives exhibit kinase inhibition and apoptosis induction. For instance, triazine-based compounds incorporating this scaffold show promise in targeting cancer cell pathways .

  • Anti-inflammatory Drugs: Derivatives like N2(2chlorophenyl)N2-(2-chlorophenyl) benzene-1,2-diamine demonstrate significant albumin denaturation inhibition, outperforming indomethacin in preclinical models .

  • Antiviral Therapeutics: Structural analogs are integral to HIV-1 capsid inhibitors such as lenacapavir, highlighting their role in antiviral drug design .

Table 2: Bioactivity of Selected Derivatives

CompoundActivity (IC50_{50})Target
NA6 (Scheme 1B) 82% inhibition at 200 μg/mLInflammation
Lenacapavir intermediate HIV-1 capsid bindingAntiviral

Recent Advances and Future Directions

Scalable Synthesis Techniques

Recent efforts emphasize eco-friendly, large-scale production. A two-step protocol achieving 38–45% yield without column chromatography purification has been demonstrated for related indazoles , offering a template for optimizing 4-chloro-1H-indol-7-amine synthesis.

Computational Modeling

Density functional theory (DFT) studies predict the compound’s electronic properties, aiding in the design of derivatives with enhanced pharmacokinetic profiles . For example, Fukui indices suggest preferential reactivity at the C3 position, guiding functionalization strategies .

Emerging Therapeutic Applications

Ongoing research explores its utility in:

  • Neurodegenerative Diseases: Modulation of amyloid-beta aggregation .

  • Antimicrobial Agents: Synergistic effects with β-lactam antibiotics against resistant strains .

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